molecular formula C16H21N3OS B4939882 2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide

2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide

Cat. No.: B4939882
M. Wt: 303.4 g/mol
InChI Key: LZGGVHAJPAPSHM-UHFFFAOYSA-N
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Description

2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylimidazole moiety linked to a butylacetamide group via a sulfanyl bridge, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide typically involves the following steps:

    Formation of Benzylimidazole: The benzylimidazole core can be synthesized through the condensation of benzylamine with glyoxal in the presence of an acid catalyst.

    Thioether Formation: The benzylimidazole is then reacted with a thiol, such as butanethiol, under basic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with acetic anhydride or acetyl chloride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzylimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzylimidazole moiety can bind to enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide: Features a methoxyphenyl group instead of a butyl group.

    2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Contains a benzodioxin group.

Uniqueness

2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides hydrophobic character, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. This compound’s unique structure allows for diverse applications and reactivity compared to its analogs.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-2-3-9-17-15(20)13-21-16-18-10-11-19(16)12-14-7-5-4-6-8-14/h4-8,10-11H,2-3,9,12-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGGVHAJPAPSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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